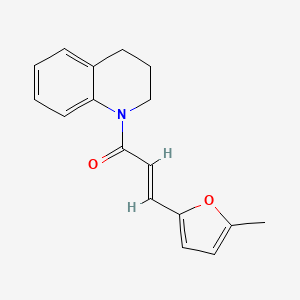![molecular formula C16H14N2O3S B2892063 N-(benzo[d]thiazol-5-yl)-3,5-dimethoxybenzamide CAS No. 941966-24-1](/img/structure/B2892063.png)
N-(benzo[d]thiazol-5-yl)-3,5-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(benzo[d]thiazol-5-yl)-3,5-dimethoxybenzamide” is a compound that belongs to the benzothiazole class . Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-tubercular properties . They have been synthesized and studied for their in vitro and in vivo activity .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including “this compound”, has been achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a benzothiazole ring, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include coupling reactions with substituted 2-amino benzothiazoles and N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Wissenschaftliche Forschungsanwendungen
Anticancer and Antimicrobial Applications
- Thiazolides, including derivatives similar to N-(benzo[d]thiazol-5-yl)-3,5-dimethoxybenzamide, have shown promising results in inducing apoptosis in colorectal tumor cells. The interaction with the detoxification enzyme GSTP1 and the requirement for caspase activation highlight their potential in cancer treatment (Brockmann et al., 2014).
- Novel benzothiazole acylhydrazone compounds have been synthesized and evaluated for their anticancer activity. These studies reveal that specific substitutions on the benzothiazole scaffold can significantly modulate antitumor properties, offering insights into the development of new anticancer agents (Osmaniye et al., 2018).
- A series of 1,3,4-thiadiazole compounds derived from 5-substituted-1,3,4-thiadiazole-2-amine showed significant DNA protective ability and strong antimicrobial activity, underscoring the versatility of benzothiazole derivatives in developing new therapeutic agents (Gür et al., 2020).
Chemical Synthesis and Material Applications
- The synthesis of benzothiazolone and benzoxazolone derivatives has led to the development of compounds with anti-inflammatory and analgesic properties. These findings support the concept of bivalent ligands, demonstrating the importance of structural design in medicinal chemistry (Abdelazeem et al., 2015).
- Research into the electrochemical behaviors of benzoxazole compounds has provided valuable insights into their potential applications in electrochemistry and materials science. This includes the investigation of N-(2-benzylbenzoxazol-5-yl) benzamide derivatives and their electrochemical determinations, highlighting the versatility of benzothiazole derivatives in scientific research (Zeybek et al., 2009).
Wirkmechanismus
While the specific mechanism of action for “N-(benzo[d]thiazol-5-yl)-3,5-dimethoxybenzamide” is not mentioned in the retrieved papers, benzothiazole derivatives have been found to exhibit anti-tubercular activity. They inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis .
Zukünftige Richtungen
The future directions for research on “N-(benzo[d]thiazol-5-yl)-3,5-dimethoxybenzamide” and similar compounds could include further exploration of their biological activities, optimization of their synthesis methods, and investigation of their potential applications in the treatment of various diseases. The development of new methods for the natural product inspired bioactive glycohybrids is also a promising area of research .
Eigenschaften
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-20-12-5-10(6-13(8-12)21-2)16(19)18-11-3-4-15-14(7-11)17-9-22-15/h3-9H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYTWTFYLCYWQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)SC=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2891982.png)

![1-[(4-Chlorophenyl)methyl]-3'-(4-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2891986.png)

![4-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2891991.png)
![N'-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2891992.png)

![N-(4-methyl-3-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2891994.png)
![N-[(2,4-dimethoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B2891996.png)



![N''-(4-chlorobenzyl)-N-[[3-(2-thenoyl)oxazolidin-2-yl]methyl]oxamide](/img/structure/B2892003.png)
